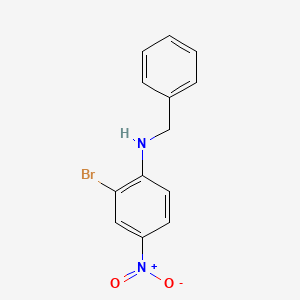

N-Benzyl-2-bromo-4-nitroaniline

Description

BenchChem offers high-quality N-Benzyl-2-bromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNBRDIUGUIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656334 | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-15-0 | |

| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline (CAS No. 1150271-15-0)

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-4-nitroaniline (CAS No. 1150271-15-0), a substituted aniline with potential applications in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates information based on established chemical principles and data from closely related analogues. It covers plausible synthetic routes, detailed characterization methodologies, potential research applications, and essential safety protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the utility of this and similar chemical scaffolds.

Introduction and Molecular Overview

N-Benzyl-2-bromo-4-nitroaniline is a multifaceted organic compound featuring a core aniline structure substituted with a benzyl group at the nitrogen, a bromine atom at the ortho position, and a nitro group at the para position. The strategic placement of these functional groups—an electron-withdrawing nitro group, a sterically influential bromine atom, and a versatile benzyl moiety—suggests a rich chemical reactivity and potential for diverse applications. The N-benzyl group, in particular, is a common motif in drug discovery, known for its ability to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets[1]. This guide will explore the synthesis, characterization, and potential utility of this compound, drawing on established knowledge of related chemical structures.

Table 1: Physicochemical Properties of N-Benzyl-2-bromo-4-nitroaniline

| Property | Value | Source |

| CAS Number | 1150271-15-0 | |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | |

| Molecular Weight | 307.15 g/mol | |

| IUPAC Name | N-benzyl-2-bromo-4-nitroaniline | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[O-])Br | [3] |

| Appearance | (Predicted) Yellow to orange crystalline solid | Analogues |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), sparingly soluble in alcohols, and insoluble in water. | Analogues |

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic N-Benzylation

The primary proposed synthesis is the N-alkylation of 2-bromo-4-nitroaniline with benzyl bromide in the presence of a non-nucleophilic base. This reaction follows a standard SN2 mechanism where the lone pair of the aniline nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

dot

Caption: Proposed synthetic pathway for N-Benzyl-2-bromo-4-nitroaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed with in-process checks to ensure reaction completion and purity of the final product.

Materials:

-

2-bromo-4-nitroaniline (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-nitroaniline and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature.

-

Reagent Addition: Slowly add benzyl bromide to the stirring suspension. Causality: The slow addition minimizes potential side reactions and controls any exotherm.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the 2-bromo-4-nitroaniline spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Potential Side Reactions and Considerations

-

Over-alkylation: The formation of the dibenzylated product, N,N-dibenzyl-2-bromo-4-nitroaniline, is a possibility. Using a slight excess of the aniline or careful control of stoichiometry can minimize this.

-

Rearrangement: While less common under basic conditions, halogen migration in bromoanilines during alkylation has been reported[4]. Analysis of the crude product by ¹H NMR is crucial to confirm the regiochemistry of the final product.

Structural Characterization and Spectroscopic Analysis (Predicted)

Definitive spectral data for N-Benzyl-2-bromo-4-nitroaniline is not publicly available. The following predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - Aromatic Protons (Aniline Ring): Three protons exhibiting characteristic splitting patterns in the δ 7.0-8.5 ppm range. The proton ortho to the nitro group will be the most downfield. - Aromatic Protons (Benzyl Ring): Five protons, likely appearing as a multiplet in the δ 7.2-7.5 ppm range. - Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the N-H proton) around δ 4.3-4.5 ppm. - Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O, typically in the δ 5.0-6.0 ppm range. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. The carbon bearing the nitro group will be significantly downfield. - Methylene Carbon (-CH₂-): A signal around δ 48-50 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3350-3450 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - NO₂ Asymmetric Stretch: A strong band around 1500-1530 cm⁻¹. - NO₂ Symmetric Stretch: A strong band around 1330-1350 cm⁻¹. - C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity) at m/z 306 and 308. - Major Fragments: Loss of the benzyl group (m/z 91) and fragmentation of the aniline ring. |

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0022017B1 - Derivatives of 2-benzoyl-4-nitro anilides, their preparation and their use as medicines - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Nitroanilines

N-Benzyl-2-bromo-4-nitroaniline is a highly functionalized aromatic compound belonging to the substituted nitroaniline class. Molecules of this nature serve as critical building blocks in medicinal chemistry and materials science. The specific arrangement of a bulky N-benzyl group, a reactive bromine atom, and a strongly electron-withdrawing nitro group on the aniline scaffold creates a molecule with significant potential for further chemical modification. The nitro group can be reduced to an amine, a key step in the synthesis of many pharmaceutical agents, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This guide provides a comprehensive overview of its structure, a detailed synthesis protocol grounded in established chemical principles, and a thorough discussion of the analytical techniques required for its structural verification.

Physicochemical and Structural Properties

N-Benzyl-2-bromo-4-nitroaniline is a solid at room temperature, with its properties largely dictated by the interplay of its constituent functional groups. The structural formula is presented below, followed by a table summarizing its key physicochemical characteristics.

Structural Formula:

(Note: An illustrative, not experimentally derived, image of the chemical structure.)

(Note: An illustrative, not experimentally derived, image of the chemical structure.)

| Property | Value | Source/Method |

| IUPAC Name | N-Benzyl-2-bromo-4-nitroaniline | - |

| CAS Number | 1150271-15-0 | Commercial Supplier Data[1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | Calculated |

| Molecular Weight | 307.15 g/mol | Calculated |

| Appearance | Expected to be a yellow or orange crystalline solid | Analogy to nitroaniline derivatives[2] |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and dichloromethane; poorly soluble in water. | General principles for similar compounds[2] |

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most logical and established method for synthesizing N-Benzyl-2-bromo-4-nitroaniline is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The nitro group's ability to stabilize the negative charge of the intermediate (the Meisenheimer complex) is greatest when it is positioned ortho or para to the leaving group (in this case, a halogen).

Principle of the Reaction

The synthesis involves the reaction of a di-halogenated nitrobenzene, such as 1,2-dibromo-4-nitrobenzene, with benzylamine. The benzylamine acts as the nucleophile, attacking the carbon atom bonded to the bromine at the 2-position. The bromine at this position is the more reactive leaving group due to the strong activating effect of the para-nitro group.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar substituted N-benzylanilines.[3] Researchers should optimize conditions as necessary.

Materials and Reagents:

-

1,2-Dibromo-4-nitrobenzene

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup (Silica gel)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-dibromo-4-nitrobenzene (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1-1.2 eq). The base is crucial for scavenging the HBr byproduct generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by TLC, typically using a mobile phase like 20-30% ethyl acetate in hexane. The reaction is generally complete within 12-24 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine. This removes the DMF solvent and any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude N-Benzyl-2-bromo-4-nitroaniline is typically purified by one of the following methods:

-

Recrystallization: If the crude product is of reasonable purity, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]

-

Column Chromatography: For more complex mixtures, purification by flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common eluent system.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-Benzyl-2-bromo-4-nitroaniline.

Reaction Mechanism: SNAr Addition-Elimination

The synthesis proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.

-

Nucleophilic Attack (Addition): The nitrogen atom of benzylamine attacks the C2 carbon of the nitroaromatic ring, which is electron-deficient due to the inductive and resonance effects of the nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the bromide ion from the C2 position. This step is typically fast.

Mechanism Diagram

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Structural Elucidation and Characterization

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~4.5 ppm (d, 2H): Benzylic CH₂ protons, coupled to the N-H proton. ~7.2-7.4 ppm (m, 5H): Protons of the benzyl ring. ~7.0-8.2 ppm (m, 3H): Protons of the substituted aniline ring. ~6.0-7.0 ppm (broad s, 1H): N-H proton. | The chemical shifts are characteristic for these types of protons. The aromatic protons on the nitroaniline ring will be distinct and show coupling patterns based on their positions relative to the bulky substituents. |

| ¹³C NMR | ~48 ppm: Benzylic CH₂ carbon. ~110-150 ppm: Aromatic carbons (12 total). Carbons attached to nitrogen and bromine will have characteristic shifts. The carbon attached to the nitro group (C4) will be significantly deshielded. | The number and approximate chemical shifts of the carbon signals will confirm the carbon skeleton of the molecule. |

| FT-IR | ~3350-3450 cm⁻¹: N-H stretching vibration. ~1500-1550 cm⁻¹ & ~1330-1370 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. ~3030-3100 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C stretching. | These characteristic absorption bands provide direct evidence for the key functional groups (secondary amine, nitro group, and aromatic rings) present in the molecule.[4] |

| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z 306 and 308 with ~1:1 intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragment: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group. | Mass spectrometry confirms the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern. |

Safety and Handling

N-Benzyl-2-bromo-4-nitroaniline and its precursors should be handled with appropriate care in a well-ventilated fume hood. Nitroaromatic compounds are often toxic and can be absorbed through the skin. The starting material, 4-bromo-2-nitroaniline, is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline represents a valuable synthetic intermediate, offering multiple avenues for chemical diversification. Its synthesis via Nucleophilic Aromatic Substitution is a robust and well-understood process, leveraging the activating properties of the nitro group. This guide provides the foundational knowledge for its preparation, purification, and characterization, enabling researchers to confidently incorporate this versatile building block into their synthetic programs for drug discovery and materials science.

References

-

S. Onar, et al. (1993). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. M.U. FEN BİLİMLERİ DERGİSİ. Available at: [Link]

-

Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). N-benzyl-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Scribd (n.d.). Che Menu. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. ripublication.com [ripublication.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Properties, and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-bromo-4-nitroaniline is a substituted aromatic amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique trifunctional substitution pattern—comprising a secondary benzylic amine, a bromine atom, and a nitro group on the aniline ring—offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro and bromo substituents, combined with the steric and electronic influence of the benzyl group, imparts a distinct reactivity profile to this molecule. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-Benzyl-2-bromo-4-nitroaniline, a plausible synthetic route, and an analysis of its chemical behavior based on established principles of organic chemistry.

Chemical Identity and Nomenclature

| Property | Value | Source |

| Systematic Name | N-Benzyl-2-bromo-4-nitroaniline | N/A |

| CAS Number | 1150271-15-0 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 307.15 g/mol | [2] |

| SMILES | O=[O-] | [2] |

| InChI Key | Not available | N/A |

Proposed Synthesis of N-Benzyl-2-bromo-4-nitroaniline

A plausible and direct method for the synthesis of N-Benzyl-2-bromo-4-nitroaniline is the N-alkylation of 2-bromo-4-nitroaniline with a suitable benzylating agent, such as benzyl bromide. The reaction is anticipated to proceed via a nucleophilic substitution mechanism.

Reaction Scheme:

Caption: Proposed synthesis of N-Benzyl-2-bromo-4-nitroaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-nitroaniline (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution. The base serves to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

-

Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reduced nucleophilicity of the starting aniline, due to the electron-withdrawing nitro and bromo groups, necessitates elevated temperatures for a reasonable reaction rate[3].

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-Benzyl-2-bromo-4-nitroaniline.

Physical and Chemical Properties (Predicted)

Due to the limited availability of experimental data for N-Benzyl-2-bromo-4-nitroaniline, the following properties are predicted based on the known characteristics of analogous compounds.

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids. For example, 4-nitroaniline is a yellow powder[4]. |

| Melting Point | 100-120 °C | The starting material, 2-bromo-4-nitroaniline, has a melting point of 104-108 °C. Benzylation may slightly alter this. |

| Boiling Point | > 350 °C | High molecular weight and polar functional groups suggest a high boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMF, DMSO). | The polar nitro and amine groups may allow for slight water solubility, but the overall aromatic character suggests better solubility in organic solvents. Related compounds show this trend[5]. |

Spectroscopic Profile (Predicted)

The structural features of N-Benzyl-2-bromo-4-nitroaniline suggest the following spectroscopic characteristics:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the aniline and benzyl rings. The protons on the nitro-substituted ring will be in the downfield region (δ 7.0-8.5 ppm). The benzylic methylene protons (-CH₂-) should appear as a doublet around δ 4.5-5.0 ppm, coupled to the N-H proton. The N-H proton itself would likely be a broad singlet or a triplet in the region of δ 5.0-6.0 ppm.

-

¹³C NMR: The spectrum will display distinct signals for the 13 carbon atoms. The carbon bearing the nitro group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C=C stretches of the aromatic rings (1450-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the benzyl group and cleavage of the C-Br bond.

Chemical Reactivity

The reactivity of N-Benzyl-2-bromo-4-nitroaniline is governed by the interplay of its functional groups.

Caption: Key reactivity sites of N-Benzyl-2-bromo-4-nitroaniline.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield N¹-benzyl-2-bromobenzene-1,4-diamine, a potentially valuable intermediate for the synthesis of heterocyclic compounds.

-

Reactions at the Amino Group: The secondary amine can undergo further reactions such as acylation or alkylation, although the electronic deactivation by the aromatic ring may require more forcing conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is positioned ortho to the strongly electron-withdrawing nitro group, which activates it towards nucleophilic aromatic substitution. However, the ortho position is sterically hindered by the adjacent benzylamino group, and the amino group itself has an electronically deactivating effect on SNAr reactions[2][6]. Therefore, the reactivity of the bromine as a leaving group in SNAr is expected to be moderate.

Safety and Handling

No specific safety data sheet is publicly available for N-Benzyl-2-bromo-4-nitroaniline. The following information is inferred from the safety profiles of structurally similar compounds, such as 4-bromo-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline[4][7].

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Store in a cool, dry place away from incompatible materials.

-

Potential Applications

The multifunctional nature of N-Benzyl-2-bromo-4-nitroaniline makes it a promising candidate for various applications in research and development:

-

Pharmaceutical Synthesis: It can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The different functional groups allow for sequential and selective modifications.

-

Dye and Pigment Chemistry: Nitroanilines are well-established precursors in the synthesis of azo dyes[8].

-

Materials Science: The presence of a nitro group, a known electron-accepting moiety, suggests potential applications in the development of nonlinear optical (NLO) materials and other functional organic materials.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline is a chemical entity with significant potential for applications in synthetic chemistry. While experimental data on its properties are limited, a clear profile can be constructed based on the well-understood chemistry of its constituent functional groups and related molecules. The proposed synthetic route offers a straightforward approach to its preparation, opening the door for further investigation and utilization of this versatile compound in various fields of chemical research.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Benzyl 2-bromo-4-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.

- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4-nitroaniline, min 98%, 25 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). (N-15)-PARA-TOLUENE-SULFONYL-METHYL-ISOCYANIDE. Retrieved from [Link]

-

Redalyc. (2009). Proton Affinity and Protonation Sites in p-Nitroaniline. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. eMolecules N-Benzyl 2-bromo-4-nitroaniline | 1150271-15-0 | MFCD12026039 | Fisher Scientific [fishersci.com]

- 2. 1150271-15-0|N-Benzyl-2-bromo-4-nitroaniline|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1142-15-0 CAS MSDS (4-METHOXYSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

N-Benzyl-2-bromo-4-nitroaniline molecular weight

An In-Depth Technical Guide to N-Benzyl-2-bromo-4-nitroaniline: Synthesis, Characterization, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-4-nitroaniline, a substituted aromatic amine with significant potential in materials science and as a synthetic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's fundamental properties, a robust synthesis protocol, methods for rigorous characterization, and an exploration of its prospective applications. By detailing the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and scientifically sound resource for the laboratory.

Molecular Profile and Physicochemical Properties

N-Benzyl-2-bromo-4-nitroaniline is a derivative of aniline featuring three key functional groups that dictate its chemical behavior and physical properties: a nucleophilic secondary amine, a strongly electron-withdrawing nitro group, and a halogen (bromo) substituent. This specific arrangement creates a "push-pull" electronic system, which is a common motif in molecules designed for applications in nonlinear optics (NLO).

The molecular formula for N-Benzyl-2-bromo-4-nitroaniline is C₁₃H₁₁BrN₂O₂. Based on this, the precise molecular weight and other critical properties can be calculated and are summarized below.

| Property | Value | Source |

| IUPAC Name | N-Benzyl-2-bromo-4-nitroaniline | - |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | - |

| Molecular Weight | 307.15 g/mol | Calculated |

| Exact Mass | 306.0004 g/mol | Calculated |

| Appearance | Expected to be a yellow or orange solid | Inferred from analogs[1] |

| CAS Number | Not assigned | - |

Chemical Structure:

Figure 1. 2D structure of N-Benzyl-2-bromo-4-nitroaniline.

Synthesis Protocol: N-Benzylation of 2-bromo-4-nitroaniline

The synthesis of N-Benzyl-2-bromo-4-nitroaniline is most effectively achieved via nucleophilic substitution. The nitrogen atom of the starting material, 2-bromo-4-nitroaniline, acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide).

Principle and Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The primary amine of 2-bromo-4-nitroaniline is a moderately strong nucleophile. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the nitro and bromo groups on the aromatic ring. To facilitate the reaction and prevent the formation of hydrobromic acid (which would protonate and deactivate the starting amine), a non-nucleophilic base is required. A weak base like potassium carbonate (K₂CO₃) is ideal as it is sufficient to neutralize the HBr byproduct, driving the reaction to completion without promoting side reactions. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is critical; it effectively dissolves the reactants and stabilizes the transition state of the SN2 reaction without interfering with the nucleophile.

Detailed Step-by-Step Experimental Methodology

Materials and Reagents:

-

2-bromo-4-nitroaniline (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroaniline and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the aniline).

-

Reagent Addition: Begin stirring the suspension. Add benzyl bromide dropwise to the mixture at room temperature. The slight excess of benzyl bromide ensures complete consumption of the starting aniline.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-6 hours).

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and other inorganic salts.

-

Evaporate the acetonitrile under reduced pressure.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and DMF if used.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure N-Benzyl-2-bromo-4-nitroaniline. Alternative methods like recrystallization can also be employed.[2]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of N-Benzyl-2-bromo-4-nitroaniline.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, ensuring the material's integrity for subsequent research.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For N-Benzyl-2-bromo-4-nitroaniline (C₁₃H₁₁BrN₂O₂), high-resolution mass spectrometry should show a molecular ion peak [M]⁺ at m/z ≈ 306.0004 and/or a protonated peak [M+H]⁺ at m/z ≈ 307.0082. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be visible for the molecular ion, with two peaks separated by ~2 Da.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands include:

-

~3350-3450 cm⁻¹ (N-H stretch, secondary amine)

-

~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)

-

~3030-3100 cm⁻¹ (Aromatic C-H stretches)

-

~1600 cm⁻¹ (Aromatic C=C bending)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H NMR: Expected signals would include a doublet for the benzylic CH₂ protons, a triplet or broad singlet for the N-H proton, and multiple signals in the aromatic region corresponding to the protons on both phenyl rings.

-

¹³C NMR: The spectrum should show 13 distinct signals for the 13 unique carbon atoms in the molecule, confirming the overall carbon framework.

-

Potential Applications in Research and Development

Substituted nitroanilines are a well-established class of organic materials with applications in nonlinear optics (NLO).[3][4] The combination of an electron-donating group (the benzylated amine) and an electron-withdrawing group (the nitro group) across a π-conjugated system (the benzene ring) creates a significant molecular dipole and high hyperpolarizability, which are prerequisites for second-harmonic generation (SHG).

N-Benzyl-2-bromo-4-nitroaniline is a promising candidate for NLO applications, including terahertz (THz) wave generation.[3] Its structural analog, N-benzyl-2-methyl-4-nitroaniline, has been successfully grown as a single crystal and investigated for these very properties.[3] The bromo-substituent in the target molecule may further enhance its crystalline properties and NLO performance.

Beyond materials science, this compound serves as a valuable intermediate in synthetic chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the development of novel dyes, pharmaceutical scaffolds, or corrosion inhibitors.[1]

Safety and Handling

While specific toxicity data for N-Benzyl-2-bromo-4-nitroaniline is not available, data from structurally similar compounds should be used to inform handling procedures. Nitroaromatic compounds are often toxic and should be handled with care.

GHS Hazard Information (Inferred from Analogs[5][6]):

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Warning

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

May cause damage to organs through prolonged or repeated exposure.

-

Handling Recommendations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 . PubChem, National Center for Biotechnology Information. [Link]

-

Amines NCERT Solutions for Class 12 Chemistry Chapter 13 . BYJU'S. [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES . DergiPark Akademik. [Link]

-

Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications . ResearchGate. [Link]

-

4-Nitroaniline . Wikipedia. [Link]

-

Custom Synthesis and Chemical Manufacturing . Hyma Synthesis Pvt. Ltd. [Link]

-

N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 . PubChem, National Center for Biotechnology Information. [Link]

-

(PDF) N-Benzyl-3-nitroaniline . ResearchGate. [Link]

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal . Research India Publications. [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. ripublication.com [ripublication.com]

- 5. N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Benzyl-2-bromo-4-nitroaniline

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[5][6] This reaction allows for the coupling of a wide range of amines with aryl halides and pseudohalides, overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline. This particular transformation is of significant interest as it leads to the formation of a substituted dihydrophenazine, a heterocyclic scaffold with potential applications in medicinal chemistry. The presence of a strongly electron-withdrawing nitro group and the steric hindrance around the bromine atom present unique challenges that necessitate careful optimization of the reaction conditions. Through a detailed exploration of the reaction mechanism and a step-by-step protocol, this guide aims to provide both the practical knowledge and the theoretical understanding required for the successful execution of this transformation.

Mechanistic Considerations in the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][7] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like N-Benzyl-2-bromo-4-nitroaniline.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (N-Benzyl-2-bromo-4-nitroaniline) to a low-valent palladium(0) complex.[5][7] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step is influenced by the nature of the aryl halide and the phosphine ligand. For our substrate, the electron-withdrawing nitro group can accelerate this step.

-

Amine Coordination and Deprotonation: Following oxidative addition, the amine (in this case, the secondary benzylamine moiety) coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions, such as decomposition of the starting material or catalyst.

-

Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired cyclic product is released from the palladium center.[4][7] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is often the turnover-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to promote this step.

The Catalytic Cycle

Figure 1. A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design and Optimization

The successful intramolecular amination of N-Benzyl-2-bromo-4-nitroaniline requires careful consideration of several key parameters.

Choice of Catalyst and Ligand

The selection of the palladium source and the phosphine ligand is paramount for achieving high yields and good reaction kinetics.

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts are often preferred due to their air and moisture stability, and their ability to readily form the active Pd(0) species in situ.[10] For this transformation, a G3 or G4 Buchwald precatalyst is a good starting point.

-

Phosphine Ligand: The choice of ligand is critical for promoting both the oxidative addition and, more importantly, the reductive elimination steps. For sterically hindered and electron-deficient substrates, bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have shown broad utility in challenging C-N couplings.[11] Given the intramolecular nature of this reaction, a ligand that can accommodate the formation of the cyclic product is essential.

Selection of Base and Solvent

-

Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine. Sodium tert-butoxide (NaOt-Bu) is a commonly used base in Buchwald-Hartwig aminations.[10] However, for substrates containing sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, although this may require higher reaction temperatures or longer reaction times.

-

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the overall reaction rate.[10] Aprotic, non-polar to moderately polar solvents are typically employed. Toluene and dioxane are common choices.[10] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Reaction Conditions Optimization

A systematic approach to optimizing the reaction conditions is recommended. This can be summarized in the following table:

| Parameter | Recommended Starting Point | Range for Optimization | Rationale |

| Palladium Precatalyst | (e.g., RuPhos-G3-Pd) | 1-5 mol% | Lower catalyst loading is desirable for cost and environmental reasons. |

| Ligand | RuPhos | BrettPhos, XPhos | Bulky, electron-rich ligands facilitate reductive elimination. |

| Base | NaOt-Bu | Cs₂CO₃, K₃PO₄ | Strong base for deprotonation; weaker bases for sensitive substrates. |

| Solvent | Toluene | Dioxane, THF | Anhydrous and deoxygenated aprotic solvents are essential. |

| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may lead to decomposition. |

| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentrations can favor intramolecular reactions. |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline.

Materials and Reagents

-

N-Benzyl-2-bromo-4-nitroaniline (1.0 eq)

-

Palladium Precatalyst (e.g., RuPhos-G3-Pd, 0.02 eq)

-

RuPhos (0.02 eq, if not using a precatalyst)

-

Sodium tert-butoxide (NaOt-Bu, 1.5 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Experimental Workflow

Figure 2. A workflow diagram for the experimental protocol.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Benzyl-2-bromo-4-nitroaniline (1.0 eq), the palladium precatalyst (0.02 eq), and sodium tert-butoxide (1.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

-

Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

-

Heating and Stirring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. If the reaction does not proceed as expected, consider the following troubleshooting tips:

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of precatalyst or ensure rigorous exclusion of air and moisture. |

| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). | |

| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |

| Formation of side products | Catalyst decomposition | Lower the reaction temperature or use a more stable precatalyst. |

| Unwanted reactivity of the nitro group | Consider using a milder base or a different ligand system. | |

| Hydrodehalogenation (replacement of Br with H) | Ensure the solvent and reagents are completely anhydrous. |

Conclusion

The intramolecular Buchwald-Hartwig amination of N-Benzyl-2-bromo-4-nitroaniline is a powerful method for the synthesis of a valuable heterocyclic scaffold. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters—particularly the choice of catalyst, ligand, and base—researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in these application notes serve as a robust starting point for scientists in both academic and industrial settings to successfully implement this important transformation in their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21657–21665. [Link]

-

Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1945–1953. [Link]

-

Wang, Y.-F., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7436–7444. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

-

Wang, Y.-F., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7436–7444. [Link]

-

Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343–19361. [Link]

-

Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343–19361. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

-

Chemistry Stack Exchange. (2025). Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. [Link]

-

Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

-

Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

-

Singh, N., & Banert, K. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 41(5), 1897-1901. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Vechorkin, O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18116–18126. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Versatility of N-Benzyl-2-bromo-4-nitroaniline in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-Benzyl-2-bromo-4-nitroaniline stands as a pivotal precursor in the architecting of complex heterocyclic frameworks, which are the cornerstones of numerous pharmaceutical agents and functional materials. This technical guide provides an in-depth exploration of synthetic strategies leveraging this versatile starting material. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the synthesis of diverse heterocyclic systems, including benzimidazoles and phenazines. The causality behind experimental choices, troubleshooting insights, and the validation of each protocol are central to this guide, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction: The Significance of N-Benzyl-2-bromo-4-nitroaniline

The strategic placement of a bromo, a nitro, and a benzylamino group on the aniline scaffold makes N-Benzyl-2-bromo-4-nitroaniline a highly valuable and versatile starting material in heterocyclic synthesis. Each functional group offers a distinct handle for chemical manipulation, enabling a variety of cyclization strategies. The bromo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amino group to facilitate condensation and cyclization reactions, and the benzyl group can participate in cyclization or be removed if desired. This multifunctionality allows for the construction of a diverse array of heterocyclic cores, which are prevalent in medicinally important compounds.

Synthetic Strategy I: Reductive Cyclization to Form Benzimidazole Scaffolds

One of the primary synthetic routes accessible from N-Benzyl-2-bromo-4-nitroaniline involves the reductive cyclization of its N-acylated derivatives to furnish benzimidazole structures. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanistic Rationale

The synthesis of 2-aryl-1-hydroxybenzimidazoles from N-acylated N-benzyl-o-nitroaniline derivatives proceeds through a base-mediated intramolecular cyclization. The reaction is initiated by the deprotonation of the amide nitrogen, followed by nucleophilic attack of the resulting anion onto the nitro group. Subsequent rearrangement and elimination steps lead to the formation of the benzimidazole N-oxide, which can then be reduced to the corresponding benzimidazole or exist as the 1-hydroxybenzimidazole tautomer. The choice of the acyl group and the reaction conditions can influence the reaction pathway and the final product. For instance, the cyclization of N-acetyl and N-benzoyl derivatives of N-benzyl-o-nitroaniline with sodium methoxide in methanol has been shown to yield 2-aryl-1-hydroxybenzimidazoles[1][2].

dot

Caption: Mechanistic pathway for benzimidazole synthesis.

Experimental Protocol: Synthesis of N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline

Objective: To acylate N-Benzyl-2-bromo-4-nitroaniline in preparation for cyclization.

Materials:

-

N-Benzyl-2-bromo-4-nitroaniline

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-Benzyl-2-bromo-4-nitroaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzoyl-N-benzyl-2-bromo-4-nitroaniline.

Experimental Protocol: Cyclization to 2-Phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole

Objective: To synthesize the benzimidazole core via intramolecular cyclization.

Materials:

-

N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline

-

Sodium methoxide

-

Methanol, anhydrous

-

Ammonium chloride solution, saturated aqueous

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve N-benzoyl-N-benzyl-2-bromo-4-nitroaniline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium methoxide in methanol (3.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole.

| Reactant | Product | Yield (%) | Key Considerations |

| N-Benzoyl-N-benzyl-2-bromo-4-nitroaniline | 2-Phenyl-1-hydroxy-5-bromo-7-nitrobenzimidazole | 60-70% | Anhydrous conditions are crucial for the success of the cyclization step. |

Synthetic Strategy II: Reductive Cyclization for Phenazine Synthesis

A second powerful application of N-Benzyl-2-bromo-4-nitroaniline is its conversion to phenazine derivatives. Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, including antibiotic and anticancer properties[3]. The synthesis of phenazines from N-Benzyl-2-bromo-4-nitroaniline first requires the selective reduction of the 2-nitro group to an amine, followed by an oxidative cyclization.

Mechanistic Rationale

The key to this synthetic route is the selective reduction of one nitro group in the presence of another. This can be achieved using specific reducing agents under controlled conditions. For instance, sodium sulfide in the presence of ammonium chloride is known to selectively reduce the nitro group at the 2-position of N-benzyl-2,4-dinitroaniline to an amino group[4][5]. Once the ortho-amino functionality is installed, an intramolecular cyclization can be induced. This cyclization can be promoted by various methods, including transition-metal catalysis or strong base conditions, leading to the formation of a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine core.

dot

Caption: Workflow for the synthesis of phenazines.

Experimental Protocol: Selective Reduction to N-Benzyl-2-amino-4-nitroaniline

Objective: To selectively reduce the 2-nitro group of N-benzyl-2,4-dinitroaniline.

Materials:

-

N-Benzyl-2,4-dinitroaniline (prepared from 2,4-dinitroaniline and benzyl chloride)

-

Sodium sulfide hydrate (Na₂S·9H₂O)

-

Ammonium chloride

-

Methanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a mixture of N-benzyl-2,4-dinitroaniline (1.0 eq), ammonium chloride (3.8 eq), and sodium sulfide hydrate (3.8 eq) in methanol.

-

Heat the mixture to reflux with vigorous stirring for 45 minutes[4].

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Stir the resulting residue with water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-benzyl-2-amino-4-nitroaniline[4].

Experimental Protocol: Intramolecular Cyclization to a Substituted Phenazine

Objective: To construct the phenazine ring system via intramolecular cyclization.

Materials:

-

N-Benzyl-2-amino-4-nitroaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Schlenk tube, magnetic stirrer, oil bath

Procedure:

-

In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine N-benzyl-2-amino-4-nitroaniline (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium tert-butoxide (1.5 eq).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the substituted phenazine.

| Reactant | Intermediate/Product | Yield (%) | Key Considerations |

| N-Benzyl-2,4-dinitroaniline | N-Benzyl-2-amino-4-nitroaniline | ~73%[4] | The selective reduction is a critical step and reaction time should be carefully monitored. |

| N-Benzyl-2-amino-4-nitroaniline | Substituted Phenazine | 50-65% (Estimated) | The intramolecular amination is sensitive to air and moisture; strict inert conditions are necessary. |

Trustworthiness and Self-Validation

The protocols detailed in this guide are designed to be self-validating. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to products. The identity and purity of the synthesized compounds should be rigorously confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the target compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

By comparing the obtained spectroscopic data with expected values and literature precedents, researchers can have high confidence in the outcome of their synthetic endeavors.

Conclusion

N-Benzyl-2-bromo-4-nitroaniline is a potent and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for the application of diverse synthetic methodologies, including reductive cyclizations and transition-metal-catalyzed intramolecular aminations. The detailed protocols provided herein offer a reliable foundation for researchers to explore the rich chemistry of this starting material and to develop novel heterocyclic structures for applications in drug discovery and materials science.

References

-

Le, H. X., Nguyen, K. D., Phan, N. T. S., & Nguyen, T. T. (2023). t-BuONa-Mediated Redox Condensation between o-Nitroanilines and Benzyl Alcohols towards 2-Phenyl Benzimidazoles under Transition-Metal-Free Conditions. ResearchGate. [Link]

-

Machin, J., Mackie, R. K., McNab, H., Reed, G. A., Sagar, A. J. G., & Smith, D. M. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 394-399. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyl-2-amino-4-nitroaniline. PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem. [Link]

-

Sci-Hub. (n.d.). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Sci-Hub. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]

-

Thakur, V. V., Talluri, S. K., & Sudalai, A. (2003). Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources. Organic Letters, 5(6), 861–864. [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

-

Ayyangar, N. R., Kalkote, U. R., & Nikrad, P. V. (1982). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Chemistry Letters, 11(11), 1839–1840. [Link]

-

Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem. [Link]

-

Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47–56. [Link]

-

National Center for Biotechnology Information. (n.d.). Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. PubMed Central. [Link]

-

Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Journal of Natural Products, 77(7), 1734–1745. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]

-

Reddit. (2021, October 11). N-Benzyl-3-nitroaniline. r/crystalgrowing. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitroaniline. PubChem. [Link]

-

DergiPark. (n.d.). Synthesis and Antibacterial Evaluation of Novel Benzimidazole, Benzothiazole, Benzofurane, and Naphtofurane Derivatives of Aminothiazoles. DergiPark. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

-

Royal Society of Chemistry. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-2,4-dinitroaniline. PubChem. [Link]

Sources

- 1. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]

Application Notes: Synthesis of Novel Dyes Using N-Benzyl-2-bromo-4-nitroaniline

Introduction: Unlocking Chromophoric Potential

N-Benzyl-2-bromo-4-nitroaniline is a highly functionalized aromatic amine that serves as a versatile intermediate in the synthesis of advanced dyes. Its unique molecular architecture offers multiple reactive sites, enabling chemists to develop a diverse palette of colorants, from simple azo dyes to complex poly-aromatic structures.

The key structural features and their inherent chemical functionalities are:

-

Secondary Amine (-NH-benzyl): This group acts as a powerful auxochrome and the primary site for traditional azo coupling reactions. The bulky benzyl group can influence the final dye's solubility and fastness properties.

-

Nitro Group (-NO₂): Positioned para to the amine, this strong electron-withdrawing group is crucial for color development. It creates a significant intramolecular charge-transfer (ICT) character in the final dye molecule, which pushes the maximum absorption wavelength (λmax) towards the visible region, resulting in deep, intense colors.[1][2][3][4][5]

-

Bromo Group (-Br): Located ortho to the amine, this halogen atom serves as a strategic reactive handle. It opens a gateway to modern cross-coupling chemistries, allowing for the construction of extended π-conjugated systems that are inaccessible through diazotization chemistry alone.[6][7]

This guide provides detailed protocols for two distinct synthetic pathways that leverage the unique reactivity of N-Benzyl-2-bromo-4-nitroaniline to produce novel dye structures.

Compound Properties and Safety

A thorough understanding of the reagent's properties is paramount for safe and effective synthesis. While specific data for N-Benzyl-2-bromo-4-nitroaniline is not widely published, we can extrapolate from structurally similar compounds like 2-Bromo-4-nitroaniline and N-benzyl-2-methyl-4-nitroaniline.

| Property | Value (Estimated) | Source/Analogue |

| Molecular Formula | C₁₃H₁₁BrN₂O₂ | - |

| Molecular Weight | 323.15 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Visual inspection of analogues |

| Solubility | Soluble in acetone, DMF, THF; sparingly soluble in ethanol; insoluble in water. | General aniline derivatives |

Safety & Handling:

Substituted nitroanilines require careful handling. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[8] All manipulations should be performed within a certified chemical fume hood.[8]

GHS Hazard Statements (Anticipated based on analogues): [9][10][11]

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthetic Pathway A: Azo Dye Formation via Electrophilic Substitution

This classical approach utilizes N-Benzyl-2-bromo-4-nitroaniline as a coupling component . Its secondary amine and activated aromatic ring readily react with an electrophilic diazonium salt to form a stable azo dye. Azo dyes are the largest class of synthetic colorants, and this method provides a direct route to intensely colored compounds.[12]

Causality of Experimental Design:

The reaction proceeds via an electrophilic aromatic substitution mechanism.[13] The diazonium salt, a potent electrophile, attacks the electron-rich aromatic ring of the coupling component. The N-benzylamino group activates the ring, directing the substitution to the para position relative to itself (and ortho to the bromine). The strong electron-withdrawing nitro group on the diazo component and the push-pull system created in the final molecule are essential for achieving a deep color.[5]

Workflow for Azo Dye Synthesis